molecular formula C28H37FN4O4S B13831344 (S)-N-((S)-1-(4-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide

(S)-N-((S)-1-(4-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide

Cat. No.: B13831344
M. Wt: 544.7 g/mol
InChI Key: ABCCPEXHAJFNOT-SDHOMARFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

These include the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Employed in chemotaxis assays to study the movement of cells in response to chemical stimuli.

    Medicine: Investigated for its potential role in modulating immune responses and inflammation.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of target cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to a cascade of intracellular events. These events include the activation of phosphoinositide 3-kinase (PI3K), the release of intracellular calcium, and the polymerization of actin . These processes ultimately result in cell movement, adhesion, and other immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide is unique due to the presence of the p-fluorobenzylamide group, which may enhance its stability and binding affinity to formyl peptide receptors compared to other formylated peptides .

Properties

Molecular Formula

C28H37FN4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-7-5-4-6-8-20)26(35)30-17-21-9-11-22(29)12-10-21/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1

InChI Key

ABCCPEXHAJFNOT-SDHOMARFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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